
4-Phenyl-2-butanol
Overview
Description
4-Phenyl-2-butanol is an organic compound with the molecular formula C10H14O. It is a secondary alcohol characterized by a phenyl group attached to the second carbon of a butanol chain. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenyl-2-butanol can be synthesized through several methods. One common approach involves the reduction of 4-phenyl-2-butanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 4-phenyl-2-butanone. This process involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-2-butanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: When oxidized, this compound can form 4-phenyl-2-butanone.
Reduction: The compound can be reduced to 4-phenylbutane using strong reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: 4-Phenyl-2-butanone.
Reduction: 4-Phenylbutane.
Substitution: 4-Phenyl-2-chlorobutane.
Scientific Research Applications
4-Phenyl-2-butanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenyl-2-butanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Phenyl-2-butanol can be compared with other similar compounds, such as 4-phenyl-2-butanone and 4-phenylbutane:
4-Phenyl-2-butanone: This compound is a ketone and serves as a precursor in the synthesis of this compound.
4-Phenylbutane: This compound is a hydrocarbon and represents the fully reduced form of this compound.
Uniqueness: this compound is unique due to its secondary alcohol structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis .
Biological Activity
4-Phenyl-2-butanol (4P2B) is an organic compound with significant biological activity, primarily recognized for its applications in medicinal chemistry, flavoring, and fragrance industries. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHO
- Appearance : Colorless oily liquid
- Odor : Floral-fruity, herbaceous
- Boiling Point : 123.00 to 124.00 °C
- Solubility : Insoluble in water .
The biological activity of this compound is attributed to its interaction with various molecular targets through mechanisms such as hydrogen bonding and hydrophobic interactions. These interactions can influence enzyme activity and other biochemical pathways, making it a valuable compound in medicinal chemistry.
1. Antimicrobial Properties
Research indicates that 4P2B exhibits antimicrobial activity against various pathogens. For instance, studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
2. Toxicological Profile
A detailed toxicological evaluation has been conducted to assess the safety of 4P2B. Key findings include:
- Genotoxicity : In a bacterial reverse mutation assay (Ames test), 4P2B was found to be non-mutagenic at concentrations up to 5000 μg/plate .
- Clastogenicity : It did not show significant increases in chromosomal aberrations in human peripheral blood lymphocytes at concentrations up to 1000 μg/mL, indicating a low risk for clastogenic effects .
- Skin Sensitization : The compound was predicted to be non-reactive with skin proteins and did not demonstrate sensitizing effects in various assays .
3. Potential Therapeutic Applications
4P2B is being investigated for its potential therapeutic properties. It serves as a precursor in synthesizing biologically active compounds and has been explored for its role in drug synthesis due to its chiral nature.
Case Study: Enzymatic Conversion
A study demonstrated the enzymatic conversion of racemic this compound into enantiopure chiral amines using a one-pot enzymatic cascade. This process highlights the compound's utility in asymmetric synthesis, which is crucial for producing specific drug enantiomers .
Table: Summary of Biological Activities
Activity Type | Findings |
---|---|
Antimicrobial | Inhibits growth of specific bacteria and fungi |
Genotoxicity | Non-mutagenic in Ames test |
Clastogenicity | No significant chromosomal aberrations observed |
Skin Sensitization | Predicted to be non-sensitizing |
Therapeutic Potential | Investigated as a precursor for biologically active compounds |
Q & A
Basic Research Questions
Q. What established methods are available for synthesizing 4-Phenyl-2-butanol, and what are their critical reaction parameters?
- Answer : The primary method involves biocatalytic reduction of 4-Phenyl-2-butanone using whole-cell biocatalysts engineered with hybrid design techniques. Key conditions include pH 7.0, 30°C, and 24-hour incubation, achieving >99% enantiomeric excess (ee) for the (S)-enantiomer. This approach leverages substrate channeling and cofactor regeneration systems for efficiency . Traditional chemical reduction routes (e.g., catalytic hydrogenation) are less documented in recent literature.
Q. Which analytical techniques are essential for characterizing this compound’s purity and stereochemistry?
- Answer :
- Enantiomeric Purity : Chiral HPLC or gas chromatography (GC) with chiral stationary phases.
- Structural Confirmation : Rotational spectroscopy combined with molecular dynamics simulations for atomic-scale resolution of supramolecular clusters .
- Physicochemical Properties : Mass spectrometry for molecular weight (150.218 g/mol) and chromatographic methods (e.g., reverse-phase HPLC) for logP determination (2.0) .
Q. What spectroscopic methods are routinely used to study the molecular structure of this compound?
- Answer : Rotational spectroscopy is critical for resolving hydrogen-bonding patterns and supramolecular clustering. Complementary techniques include NMR for functional group analysis and FT-IR for hydroxyl group characterization. Computational validation via molecular dynamics simulations is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in X-ray/neutron scattering data between this compound and aliphatic alcohols?
- Answer : The absence of a pre-peak in phenyl-substituted alcohols (vs. aliphatic analogs) arises from disrupted hydrogen-bonded clusters. Integrate experimental scattering data with molecular dynamics simulations to model solvent interactions and validate structural hypotheses. This dual approach clarifies how phenyl groups alter supramolecular organization .
Q. What methodological innovations enhance enantioselective synthesis of (S)-4-Phenyl-2-butanol?
- Answer : Hybrid biocatalyst design—combining enzyme engineering (e.g., alcohol dehydrogenases) with compartmentalized cofactor regeneration—improves conversion rates (up to 92%) and stereoselectivity. Optimize reaction media (e.g., biphasic systems) to mitigate substrate/product inhibition and stabilize enzyme activity .
Q. How do supramolecular interactions influence the reactivity and solubility of this compound?
- Answer : Phenyl substitution disrupts the hydrogen-bonded networks observed in aliphatic alcohols, reducing clustering and altering solvation dynamics. Use molecular dynamics simulations to correlate these structural differences with solubility parameters and reaction kinetics .
Q. Methodological Notes
- Biocatalyst Optimization : Prioritize thermostable enzymes and in situ cofactor recycling systems to scale enantioselective synthesis.
- Data Interpretation : Always cross-validate experimental scattering data with computational models to address structural ambiguities.
- Safety : While not explicitly covered in the evidence, standard organic chemistry protocols (e.g., glovebox use for air-sensitive reactions) apply.
Properties
IUPAC Name |
4-phenylbutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWRKZLROIFUML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862904 | |
Record name | 4-Phenylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless oily liquid with a floral-fruity, herbaceous odour | |
Record name | 4-Phenyl-2-butanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/803/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
123.00 to 124.00 °C. @ 15.00 mm Hg | |
Record name | 4-Phenyl-2-butanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031613 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | 4-Phenyl-2-butanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/803/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.977-0.983 | |
Record name | 4-Phenyl-2-butanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/803/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2344-70-9 | |
Record name | 4-Phenyl-2-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2344-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenyl-2-butanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002344709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2344-70-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69076 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Phenylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenylbutan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.324 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PHENYL-2-BUTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ2IE5UDQR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Phenyl-2-butanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031613 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.